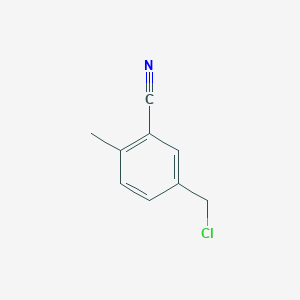

5-(Chloromethyl)-2-methylbenzonitrile

Descripción general

Descripción

5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colourless liquid .

Synthesis Analysis

The synthesis of 5-(Chloromethyl)furfural (CMF) from spent biomass has been achieved with high selectivity (∼80%) and yields (∼26 wt% or ∼76 mol% with respect to pre-treated biomass) via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .

Molecular Structure Analysis

In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Chemical Reactions Analysis

5-Chloromethylfurfural is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .

Physical and Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . More specific physical and chemical properties for “5-(Chloromethyl)-2-methylbenzonitrile” were not found in the sources.

Aplicaciones Científicas De Investigación

Geometrical and Vibrational Spectra Analysis

Research on 5-fluoro-2-methylbenzonitrile (a compound structurally related to 5-(Chloromethyl)-2-methylbenzonitrile) by Arockiasamy Ajaypraveenkumar et al. (2017) involved quantum mechanical calculations to determine its geometric structure, vibrational spectra, and Non-Linear Optical (NLO) properties. This study suggests that compounds with similar structures could be explored for their potential in frequency doubling and Second Harmonic Generation (SHG) applications, highlighting the relevance of such compounds in the development of optical materials (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Thermochemical Analysis

A benchmark study on methylbenzonitriles, including a theoretical and experimental evaluation of their thermochemical properties, was conducted by K. Zaitseva et al. (2015). This work, which assessed the gas-phase enthalpies of formation and vaporization enthalpies, underlines the significance of understanding the fundamental thermochemical behavior of methylbenzonitriles, potentially applicable to this compound for estimating its stability and reactivity in various chemical processes (Zaitseva et al., 2015).

Corrosion Inhibition

Research by C. Verma et al. (2015) on 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for mild steel in acidic conditions indicates that similar nitrile compounds could serve as effective corrosion inhibitors. This suggests potential applications of this compound in corrosion protection, depending on its structural and electronic similarities (Verma, Quraishi, & Singh, 2015).

Synthetic Applications

V. E. Kalugin and A. M. Shestopalov (2015) described the synthesis of substituted 5-aminobenzothieno[3,2-c]isoquinolines, highlighting the role of 2-(chloromethyl)benzonitrile as a key precursor. This showcases the utility of chloromethylated benzonitriles in synthesizing complex heterocyclic compounds, suggesting similar synthetic applications for this compound in pharmaceutical and materials chemistry (Kalugin & Shestopalov, 2015).

Safety and Hazards

While specific safety and hazard information for “5-(Chloromethyl)-2-methylbenzonitrile” was not found, it’s important to handle chemicals with care. For example, typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear; CMF should be handled with caution .

Direcciones Futuras

The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields . The non-halogenated, hydrophobic derivatives of HMF include esters such as 5-(formyloxymethyl)furfural (FMF) and 5-(acetoxymethyl)furfural (AMF), obtained by the dehydration of carbohydrates in suitable carboxylic acids . This suggests potential future directions for research and development in this area.

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of other complex molecules . For instance, it’s used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, it likely interacts with its targets through a series of chemical reactions that involve the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that the compound plays a role in the synthesis of complex molecules, which could potentially affect various biochemical pathways depending on the final products .

Result of Action

The primary result of the action of 5-(Chloromethyl)-2-methylbenzonitrile is the formation of new chemical compounds. For instance, it’s used in the synthesis of 5-chloromethylfurfural (CMF) from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing .

Action Environment

The efficacy and stability of this compound likely depend on various environmental factors such as temperature, pH, and the presence of other chemicals. For example, in the synthesis of 5-chloromethylfurfural (CMF), the reaction is carried out via refluxing in aqueous HCl in the presence of NaCl .

Propiedades

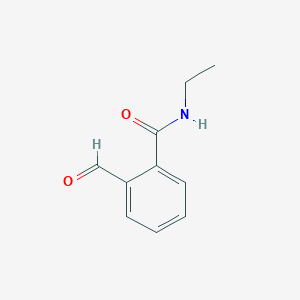

IUPAC Name |

5-(chloromethyl)-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWIAEOOGOGDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

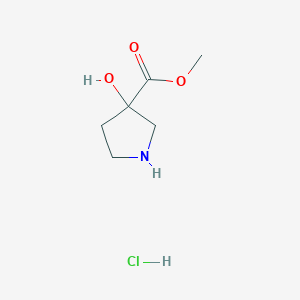

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide](/img/structure/B3380226.png)

![ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate](/img/structure/B3380244.png)